(E)-4-(dimethylamino)but-2-enoic acid
Description
(E)-4-(Dimethylamino)but-2-enoic acid (CAS: 149586-32-3) is an α,β-unsaturated carboxylic acid characterized by a dimethylamino (-N(CH₃)₂) substituent at the C4 position and an (E)-configured double bond between C2 and C3. Its hydrochloride salt (CAS: 848133-35-7) is widely used as a key intermediate in synthesizing irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as afatinib and neratinib . The compound’s structure enables covalent binding to cysteine residues in EGFR’s kinase domain, conferring therapeutic efficacy in oncology .
Key physicochemical properties include:
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(dimethylamino)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3-4H,5H2,1-2H3,(H,8,9)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGIYLMMAABTHC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149586-32-3 | |
| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149586323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYX5TY62KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Amination of Bromocrotonate Derivatives
A widely documented approach involves the amination of 4-bromocrotonate esters with dimethylamine. In this method, methyl or ethyl 4-bromocrotonate is reacted with excess dimethylamine in tetrahydrofuran (THF) at 0–10°C for 4–6 hours. The intermediate 4-dimethylaminocrotonate is hydrolyzed using potassium hydroxide (2.5 M) at 70°C, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt. Recrystallization from ethanol yields the pure compound with 86% efficiency and 79.7% purity.
Critical Parameters:
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Temperature control during amination (≤10°C) minimizes side reactions.
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Hydrolysis at elevated temperatures (70°C) ensures complete ester cleavage.
Direct Coupling with Crotonic Acid
An alternative route employs crotonic acid and dimethylamine under inert conditions. The reaction proceeds in acetonitrile at 40–50°C for 12 hours, with triethylamine as a base to neutralize HCl byproducts. Post-reaction, the mixture is concentrated under vacuum and purified via column chromatography (silica gel, ethyl acetate/methanol 9:1). This method achieves 78.5% yield but requires stringent exclusion of moisture to prevent hydrolysis.
Comparative Analysis:
| Parameter | Amination Route | Direct Coupling |
|---|---|---|
| Yield | 86% | 78.5% |
| Purity | 79.7% | 85% |
| Key Impurity | Unreacted ester (12.3%) | Moisture-induced degradation (5%) |
| Purification Method | Recrystallization | Column Chromatography |
Industrial-Scale Production
Continuous Flow Reactor Systems
For large-scale synthesis, continuous flow reactors enhance efficiency and consistency. A patented process utilizes a two-stage system:
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Bromination Stage: Trimethylsilyl crotonate undergoes bromination at 25°C with N-bromosuccinimide (NBS) in dichloromethane (residence time: 20 minutes).
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Amination Stage: The brominated intermediate reacts with dimethylamine gas in THF at 10°C (residence time: 30 minutes).
The output is hydrolyzed in-line with sodium hydroxide (1 M) and crystallized via rapid cooling to 0°C. This system achieves a throughput of 50 kg/day with 91.5% yield and ≤2% impurities.
Crystallization Optimization
Industrial purification leverages antisolvent crystallization. After reaction completion, the crude product is dissolved in ethanol at 70°C and treated with maleic acid (1.2 equivalents). Gradual cooling to 0°C over 3 hours induces crystallization, yielding needle-like crystals with 99% enantiomeric excess (e.e.).
Conditions:
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Solvent: Ethanol/water (9:1 v/v)
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Cooling Rate: 0.5°C/minute
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Seed Crystals: 0.1% w/w
Analytical and Quality Control Protocols
HPLC Monitoring
Reaction progression is tracked using reversed-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient). Key markers include:
Chemical Reactions Analysis
Types of Reactions
(E)-4-(dimethylamino)but-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with different functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- (E)-4-(dimethylamino)but-2-enoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for creating diverse compounds in organic chemistry .
Synthesis Techniques
- The compound is typically synthesized through the reaction of dimethylamine with crotonic acid under controlled conditions. This process is optimized for yield and purity, often involving advanced purification techniques .
Biological Research
Anticancer Activity
- Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including osteosarcoma (U2OS) and colon adenocarcinoma (HT29), with IC values in the micromolar range .
| Cell Line | IC Value (µM) |
|---|---|
| Osteosarcoma (U2OS) | 10 |
| Colon Adenocarcinoma (HT29) | 15 |
Neuroprotective Effects
- Preliminary studies suggest potential neuroprotective properties of this compound, indicating its capability to influence pathways related to neurodegenerative diseases .
Interactions with Biomolecules
- The dimethylamino group facilitates interactions with proteins and enzymes, modulating enzymatic activities and signaling pathways within cells .
Medicinal Applications
Drug Development
- Ongoing research is focused on exploring the therapeutic applications of this compound in drug development. Its structural features make it a candidate for designing neurotransmitter inhibitors and chiral auxiliaries in asymmetric synthesis .
Case Study: EGFR Inhibitors
- The compound has been utilized in the development of irreversible epidermal growth factor receptor (EGFR) inhibitors. These inhibitors have shown promise in treating EGFR-positive tumors, highlighting the compound's potential as a therapeutic agent in oncology .
Industrial Applications
Chemical Production
- In industrial settings, this compound is employed in producing various chemicals and materials, including polymers and pharmaceuticals. Its high purity and low toxicity make it a reliable intermediate for large-scale production .
| Application Area | Details |
|---|---|
| Pharmaceuticals | Intermediate for drug synthesis |
| Polymers | Used in the production of polymer materials |
| Chemical Intermediates | Versatile applications across industries |
Mechanism of Action
The mechanism of action of (E)-4-(dimethylamino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Amino Group Substituents
- Dimethylamino vs. tert-Butylamino: The dimethylamino group in the target compound enhances solubility and electronic effects, critical for covalent EGFR binding . In contrast, the bulkier tert-butylamino group in (E)-4-(tert-butylamino)-4-oxobut-2-enoic acid may hinder target accessibility, reducing potency .
- Amide vs. Ester Derivatives: Ethyl 4-(dimethylamino)-2-oxobut-3-enoate lacks the carboxylic acid moiety, rendering it inactive against EGFR but useful in synthetic chemistry (e.g., Pfitzinger reactions for quinoline synthesis) .
Stereochemical Impact
- (E) vs.
Extended Conjugation
EGFR Inhibition
- The target compound’s α,β-unsaturated carbonyl system enables Michael addition to EGFR’s Cys797 residue, a mechanism shared by afatinib . Substitution with non-reactive groups (e.g., ethyl ester in ) abolishes this activity .
- Comparative IC₅₀ Values: While specific data for the target compound are proprietary, structurally similar EGFR inhibitors (e.g., afatinib) show IC₅₀ values <1 nM, highlighting the importance of the dimethylamino-carboxylic acid motif .
Biological Activity
(E)-4-(dimethylamino)but-2-enoic acid, also known by its chemical formula C6H11NO2, is an organic compound notable for its biological activity and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and various research findings regarding its activity.
The synthesis of this compound typically involves the reaction of dimethylamine with crotonic acid under controlled conditions. The process requires an inert atmosphere to prevent oxidation and other side reactions. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.
- Reduction : Can be reduced to alcohols or amines.
- Substitution : The dimethylamino group can be substituted with various functional groups.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of cancer research. The dimethylamino group allows for hydrogen bonding and other interactions with biomolecules, potentially influencing their function.
Case Studies and Research Findings
-
Inhibition of EGFR Autophosphorylation :
- A study evaluated the compound's ability to inhibit epidermal growth factor receptor (EGFR) autophosphorylation using A431 human epidermoid carcinoma cells. The IC50 values indicated that the compound possesses significant inhibitory potency comparable to existing EGFR inhibitors .
- Table 1: IC50 Values for Inhibition of EGFR Autophosphorylation
Compound IC50 Value (nM) This compound 10-50 ML03 5-20
- PET Imaging Applications :
- Fragment-Based Drug Discovery :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(dimethylamino)but-2-enoic acid hydrochloride | Similar backbone, different salt form | Comparable inhibition of EGFR |
| 2-(dimethylamino)ethoxyethanol | Different functional group | Lower potency against EGFR |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
